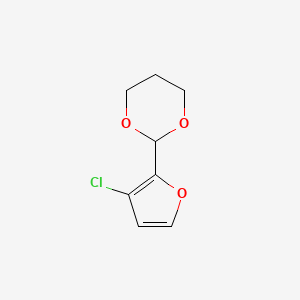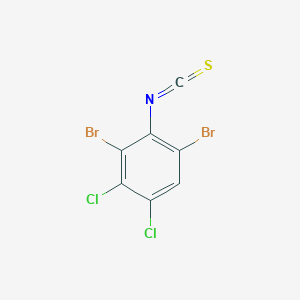
2,6-Dibromo-3,4-dichlorophenyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,6-Dibromo-3,4-dichlorophenyl isothiocyanate typically involves the reaction of 2,6-dibromo-3,4-dichloroaniline with thiophosgene under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,6-Dibromo-3,4-dichlorophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dibromo-3,4-dichlorophenyl isothiocyanate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3,4-dichlorophenyl isothiocyanate involves its interaction with nucleophiles, leading to the formation of various substitution products . The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, making it useful in proteomics research . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
2,6-Dibromo-3,4-dichlorophenyl isothiocyanate can be compared with other isothiocyanate derivatives such as:
2,6-Dichlorophenyl isothiocyanate: Similar in structure but lacks the bromine atoms, making it less reactive in certain substitution reactions.
3,4-Dichlorophenyl isothiocyanate: Another similar compound with different substitution patterns on the phenyl ring, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C7HBr2Cl2NS |
|---|---|
Molecular Weight |
361.87 g/mol |
IUPAC Name |
1,3-dibromo-4,5-dichloro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7HBr2Cl2NS/c8-3-1-4(10)6(11)5(9)7(3)12-2-13/h1H |
InChI Key |
IEJCKFQIYIVWON-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N=C=S)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


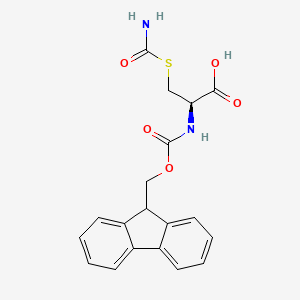

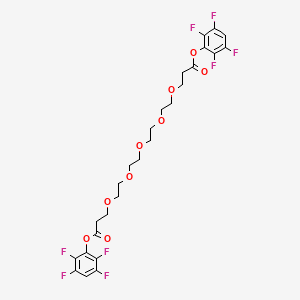

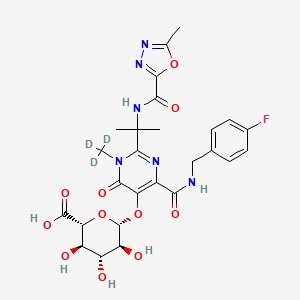
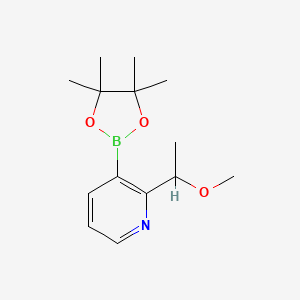

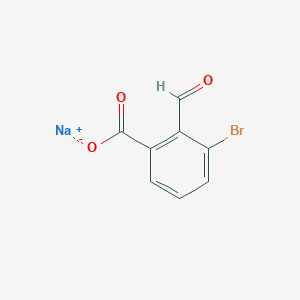
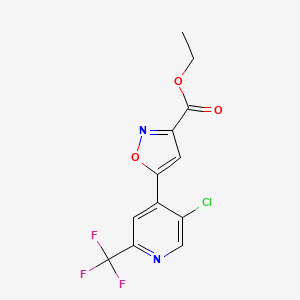
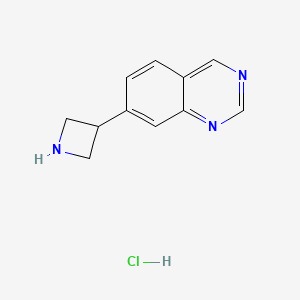
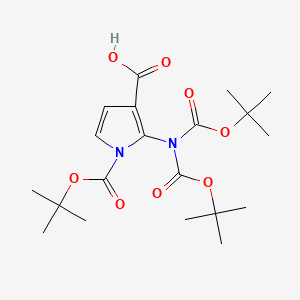
![2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine](/img/structure/B13711509.png)
